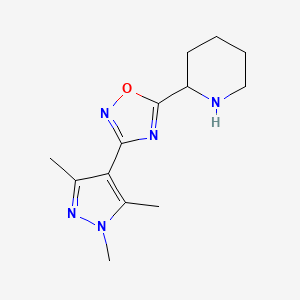
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and pyridine rings in its structure suggests that it may exhibit a range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles has been reported as a viable method .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput parallel solid-phase synthesis techniques, which allow for the rapid generation of piperazine derivatives . Photocatalytic synthesis methods have also been explored, providing an eco-friendly and efficient route to produce these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The pyridine moiety may enhance the compound’s binding affinity and specificity for its targets . These interactions can lead to a range of biological effects, including modulation of neurotransmitter systems and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperazine derivatives such as:
2-(1-Piperazinyl)ethylamine: Known for its use as an epoxy curing agent.
Piperazin-2-one derivatives: These compounds are often used in medicinal chemistry for their peptidomimetic properties.
Uniqueness
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one is unique due to the presence of both piperazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .
Eigenschaften
Molekularformel |
C13H20N4O |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
4-[3-(aminomethyl)-6-propan-2-ylpyridin-2-yl]piperazin-2-one |
InChI |
InChI=1S/C13H20N4O/c1-9(2)11-4-3-10(7-14)13(16-11)17-6-5-15-12(18)8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
USFIKIMDYJVETE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=C(C=C1)CN)N2CCNC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)
![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)
![Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B11789560.png)



![2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11789581.png)






